molecular formula C14H12N4O3S B2398626 N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-55-7

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B2398626
CAS No.: 688793-55-7
M. Wt: 316.34
InChI Key: ACQSNHPMHWYHIN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrido[2,3-d]pyrimidinone core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the construction of the furan ring, followed by the formation of the pyrido[2,3-d]pyrimidinone core, and finally the introduction of the acetamide group. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor for various organic reactions.

Biology: In biological research, the compound may be employed as a tool to study enzyme mechanisms, protein interactions, and cellular processes. Its unique structure allows for the design of specific inhibitors or probes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and pyrido[2,3-d]pyrimidinone core are key structural elements that facilitate binding to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)ethanamine

  • N-(furan-2-ylmethyl)benzamide

  • N-(furan-2-ylmethyl)indole-3-carboxamide

Uniqueness: N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(16-7-9-3-2-6-21-9)8-18-13(20)10-4-1-5-15-12(10)17-14(18)22/h1-6H,7-8H2,(H,16,19)(H,15,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSNHPMHWYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N(C2=O)CC(=O)NCC3=CC=CO3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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